molecular formula C21H22FN3O B1234136 N-[(6R)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide

N-[(6R)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide

Cat. No. B1234136
M. Wt: 351.4 g/mol
InChI Key: GKWHICIUSVVNGX-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(6R)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide is a member of carbazoles.

Scientific Research Applications

  • Metabolic Pathway Studies : The compound YM758, which contains a similar structure, has been studied for its metabolic pathways. It is identified as an inhibitor of the If current channel in the heart and has been analyzed in terms of its metabolites in human urine, plasma, and feces. The study helps in understanding the compound's renal and hepatic excretion process and the role of various transporters in this process (Umehara et al., 2009).

  • Cytotoxic Activity : Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, which share a structural similarity, have been synthesized and tested for cytotoxicity against various cancer cell lines. These compounds have shown potent cytotoxicity, indicating potential applications in cancer research (Deady et al., 2005).

  • Imaging Agents in Neuroscience : Novel radioligands, structurally similar to the compound , have been developed for positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 1 (mGluR1) in rodent brains. Such compounds are essential for studying neurological functions and disorders (Fujinaga et al., 2012).

  • Photophysics Research : The study of compounds like DMTCO and MDDCO, which are related to N-[(6R)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide, has contributed to the understanding of solvatochromism and photophysics. These findings are significant for developing new materials and technologies in the field of photonics (Ghosh et al., 2013).

  • Antimicrobial Applications : The synthesis of fluorobenzamides containing thiazole and thiazolidine has demonstrated promising antimicrobial activity. These compounds, structurally related to the compound , show potential for treating bacterial and fungal infections (Desai et al., 2013).

properties

Product Name

N-[(6R)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide

Molecular Formula

C21H22FN3O

Molecular Weight

351.4 g/mol

IUPAC Name

N-[(6R)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide

InChI

InChI=1S/C21H22FN3O/c1-25(2)16-8-10-20-18(12-16)17-11-15(7-9-19(17)24-20)23-21(26)13-3-5-14(22)6-4-13/h3-7,9,11,16,24H,8,10,12H2,1-2H3,(H,23,26)/t16-/m1/s1

InChI Key

GKWHICIUSVVNGX-MRXNPFEDSA-N

Isomeric SMILES

CN(C)[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F

Canonical SMILES

CN(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F

synonyms

LY 344864
LY344864

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(6R)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide
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N-[(6R)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide
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N-[(6R)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide

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